molecular formula C14H13BrO B14613522 (1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol CAS No. 58679-99-5

(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol

Katalognummer: B14613522
CAS-Nummer: 58679-99-5
Molekulargewicht: 277.16 g/mol
InChI-Schlüssel: NXSHMJXHMADBDR-ZIAGYGMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol is a chiral organic compound with significant interest in the field of organic chemistry. This compound features a bromine atom and a hydroxyl group attached to a tetrahydroanthracene backbone, making it a versatile intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol typically involves the bromination of 1,2,3,4-tetrahydroanthracene followed by the introduction of a hydroxyl group. One common method is the bromination of 1,2,3,4-tetrahydroanthracene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromo compound is then subjected to hydrolysis to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 1,2,3,4-tetrahydroanthracen-1-ol.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as ammonia (NH3), thiols (RSH), or alkyl halides (R-X) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-bromo-1,2,3,4-tetrahydroanthracen-1-one.

    Reduction: Formation of 1,2,3,4-tetrahydroanthracen-1-ol.

    Substitution: Formation of various substituted tetrahydroanthracene derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2R)-2-bromocyclopentanol: Similar in structure but with a cyclopentane ring instead of a tetrahydroanthracene backbone.

    (1R,2R)-2-bromo-1,2-diphenylethane: Features a diphenylethane backbone with similar bromine and hydroxyl functional groups.

Uniqueness

(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol is unique due to its tetrahydroanthracene backbone, which imparts distinct chemical and physical properties. Its chiral nature and specific functional groups make it a valuable compound in asymmetric synthesis and various research applications.

Eigenschaften

CAS-Nummer

58679-99-5

Molekularformel

C14H13BrO

Molekulargewicht

277.16 g/mol

IUPAC-Name

(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol

InChI

InChI=1S/C14H13BrO/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-4,7-8,13-14,16H,5-6H2/t13-,14-/m1/s1

InChI-Schlüssel

NXSHMJXHMADBDR-ZIAGYGMSSA-N

Isomerische SMILES

C1CC2=CC3=CC=CC=C3C=C2[C@H]([C@@H]1Br)O

Kanonische SMILES

C1CC2=CC3=CC=CC=C3C=C2C(C1Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.